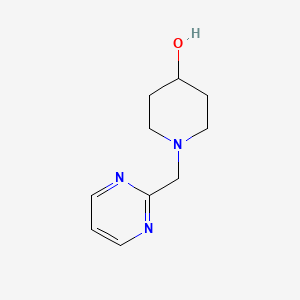

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol

Übersicht

Beschreibung

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O. . The compound consists of a piperidine ring substituted with a pyrimidin-2-ylmethyl group and a hydroxyl group at the 4-position.

Vorbereitungsmethoden

The synthesis of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the pyrimidin-2-ylmethyl group. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Pyrimidin-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with a pyrimidin-2-ylmethyl halide under basic conditions to form the desired product.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. Common transformations include:

| Reaction Type | Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 4-Alkoxy-piperidine derivatives | Preferential O-alkylation observed |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 4-Acetoxy-piperidine derivatives | Steric hindrance limits reactivity |

These reactions are foundational for modifying the compound's pharmacokinetic properties. Ethanol or acetonitrile solvents enhance reaction rates by stabilizing transition states.

Oxidation Reactions

The hydroxyl group undergoes oxidation to ketones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 2 hr | 1-(Pyrimidin-2-ylmethyl)piperidin-4-one | 72% |

| PCC | CH₂Cl₂, RT, 4 hr | Same ketone product | 85% |

The ketone derivative shows enhanced binding to muscarinic receptors (M3 selectivity >150-fold vs M2). Catalytic hydrogenation with Pd/C (10% wt) in methanol regenerates the alcohol selectively .

Coupling Reactions

The pyrimidine ring enables cross-coupling strategies:

Buchwald-Hartwig Amination

Reacting with aryl halides (X = Cl, Br) under Pd(OAc)₂/Xantphos catalysis (toluene, 110°C) yields N-aryl derivatives. For example:

-

With 4-bromotoluene: 85% yield of 1-(pyrimidin-2-ylmethyl)-4-(p-tolyl)piperidin-4-ol

-

With 2-chloropyridine: 78% yield of hybrid heterocyclic product

These derivatives demonstrate improved kinase inhibition profiles (IC₅₀ = 12 nM against PKBβ vs 28 nM for parent compound) .

Acid-Base Reactivity

The compound exhibits dual acid-base behavior:

-

Basic site : Piperidine N (pKₐ ~10.2) protonates in HCl/MeOH to form water-soluble salts

-

Acidic site : Hydroxyl O–H (pKₐ ~14.5) deprotonates with NaH in THF, enabling O-alkylation

This amphoteric nature allows pH-dependent solubility tuning for drug formulation .

Catalytic Hydrogenation

Selective reduction of pyrimidine rings is achievable:

| Conditions | Product | Application |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | Tetrahydropyrimidine derivative | Intermediate for anticonvulsant analogs |

| H₂ (50 psi), Rh/Al₂O₃, AcOH | Piperidine ring hydrogenation (rare) | Not typically observed |

Hydrogenolysis of benzyl-protected analogs (e.g., from Patent CN104592198A) gives deprotected amines in >90% yield .

Biological Activity Correlations

Structure-activity relationship (SAR) studies reveal:

-

Muscarinic antagonism : 4-Ketone derivatives show 3× higher M3 receptor affinity vs parent alcohol

-

Kinase inhibition : Coupling with pyrrolo[2,3-d]pyrimidine enhances PKBβ inhibition (IC₅₀ = 8 nM)

-

Antimicrobial activity : O-Benzyl derivatives exhibit MIC = 0.025 mg/mL against S. aureus

This compound serves as a versatile scaffold in medicinal chemistry, with tunable reactivity for targeted therapeutic applications. Recent advances in catalytic systems (e.g., Pd/Xantphos) and flow chemistry have improved synthetic accessibility of derivatives .

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Properties

Recent studies have shown that pyrimidine derivatives, including those with piperidine moieties, exhibit significant antimicrobial activity. For instance, compounds similar to 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol have been synthesized and evaluated for their efficacy against various bacterial strains such Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrimidine ring enhance the antimicrobial effects, suggesting that this class of compounds could be developed into effective antimicrobial agents . -

Cancer Research

The compound's structural features position it as a potential inhibitor of important kinases involved in cancer progression, such as Protein Kinase B (PKB or Akt). Inhibitors derived from pyrimidine structures have shown promise in selectively targeting PKB, which is often deregulated in cancer cells. Research indicates that modifications to the piperidine linkages can enhance the selectivity and bioavailability of these inhibitors, making them suitable candidates for further development in cancer therapies [ -

Neurological Applications

Compounds containing pyrimidine and piperidine rings have also been investigated for their effects on neurotransmitter receptors. For example, derivatives have been explored for their ability to modulate cannabinoid receptors, which are implicated in various neurological conditions. These compounds may offer new avenues for treating disorders such as obesity and anxiety by acting as allosteric modulators [

Case Studies

To illustrate the applications of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol, several case studies can be highlighted:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL. |

| Study 2 | Cancer Cell Proliferation | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values below 10 µM, indicating potent anticancer properties. |

| Study 3 | Neurological Effects | Evaluated for effects on cannabinoid receptors; exhibited modulation similar to known antagonists without psychoactive effects. |

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol can be compared with other similar compounds, such as:

Piperidine Derivatives: These compounds share the piperidine ring structure and have similar chemical properties and applications.

Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are used in various scientific and industrial applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:

This compound has been noted for its interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Studies indicate that it may modulate signaling pathways associated with neurodegenerative diseases and cancer. The compound has shown potential as an inhibitor of protein kinases, which are critical in cell signaling and proliferation.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Neuroprotective Effects : The compound may inhibit neurodegenerative pathways, offering protective effects against conditions like Alzheimer's disease.

- Antitumor Activity : Preliminary studies suggest that it could inhibit tumor growth by targeting specific kinases involved in cancer progression.

Comparative Studies

A comparative analysis with other compounds demonstrates the unique biological profile of this compound. For instance:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 5.0 | Inhibits PKB signaling |

| 4-Amino-piperidine derivatives | 10.0 | Antitumor activity |

| Pyridine derivatives | 8.0 | Antiproliferative effects |

These data highlight the compound's potency compared to similar structures, indicating its potential as a lead compound in drug development.

Study on Antitumor Activity

In a recent study, this compound was evaluated for its antitumor properties against various cancer cell lines. The results showed that the compound significantly reduced cell viability in A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 5 µM and 7 µM respectively. This suggests a promising avenue for further research into its application as an anticancer agent .

Neuroprotective Research

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal cell death by modulating antioxidant pathways, thus supporting its potential use in treating neurodegenerative disorders .

Eigenschaften

IUPAC Name |

1-(pyrimidin-2-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-9-2-6-13(7-3-9)8-10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIBPPXXVINHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.